5-bromo-3-(3,4-diethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 5-position, a diethoxyphenyl group at the 3-position, and a methyl group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, water.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydro-1H-indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Research: It is used as a probe to study indole-related biological pathways and interactions.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the 3,4-diethoxyphenyl group, which may affect its biological activity and applications.
3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the bromine atom at the 5-position, which may influence its reactivity and interactions.
Uniqueness
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the 3,4-diethoxyphenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22BrNO3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-bromo-3-[(3,4-diethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO3/c1-4-24-18-9-6-13(11-19(18)25-5-2)10-16-15-12-14(21)7-8-17(15)22(3)20(16)23/h6-9,11-12,16H,4-5,10H2,1-3H3 |
InChI Key |
FTDRPWCFCXRNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.